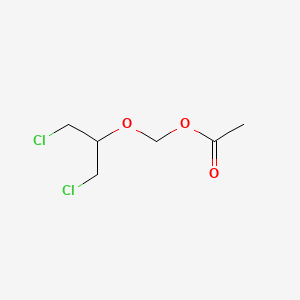
6-氯-2-甲基吡啶-3-醇
描述
“6-Chloro-2-methylpyridin-3-ol” is a chemical compound with the molecular formula C6H6ClNO . It has a molecular weight of 143.57 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “6-Chloro-2-methylpyridin-3-ol” include a melting point of 190-191°C . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .科学研究应用
有机合成
6-氯-2-甲基吡啶-3-醇在有机合成中用作通用中间体。其氯和羟基使其成为各种取代反应的合适候选者,从而能够合成各种化学化合物。 例如,它可以进行亲核取代反应以引入不同的官能团,这些官能团可以进一步转化为更复杂的分子,用于药物应用 .
药物研究
在药物研究中,6-氯-2-甲基吡啶-3-醇被用于开发新的候选药物。其结构有利于与生物靶标结合,对其核心进行修饰可以导致发现新的治疗剂。 它在设计用于治疗神经系统疾病的药物方面尤其有用,因为它能够穿过血脑屏障 .
材料科学
该化合物在材料科学中得到应用,特别是在有机电子材料的开发中。 可以通过对其吡啶环进行功能化来调节其电子性质,使其成为制造有机半导体和导电聚合物的潜在成分 .
农药开发
6-氯-2-甲基吡啶-3-醇中存在的氯和甲基使其成为合成农药的前体。 它可用于制造除草剂、杀菌剂和杀虫剂,有助于开发更有效且对环境友好的新配方 .
催化
在催化中,6-氯-2-甲基吡啶-3-醇可以作为过渡金属催化剂的配体。 吡啶部分可以与金属配位,促进各种催化过程,包括在精细化学品生产中至关重要的交叉偶联反应 .
分析化学
作为分析标准品,6-氯-2-甲基吡啶-3-醇在色谱法和光谱法中用于定量和鉴定化学制剂中相关物质和杂质。 其定义明确的结构和性质允许进行准确和精确的测量 .
环境化学
该化合物还用于环境化学研究中,以研究吡啶衍生物在环境中的降解。 了解其分解产物和途径有助于评估基于吡啶的化合物的环境影响 .
生物化学
最后,6-氯-2-甲基吡啶-3-醇被用于生物化学研究,以研究小分子与酶和受体的相互作用。 它可以作为探针来理解生物大分子结合特性和活性调节 .
安全和危害
The safety information for “6-Chloro-2-methylpyridin-3-ol” includes the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用机制
Pharmacokinetics
- The compound is predicted to have high gastrointestinal absorption . The compound is predicted to be BBB (Blood-Brain Barrier) permeant . The compound is not a substrate for P-glycoprotein and is not an inhibitor of cytochrome P450 enzymes . Information on the excretion of 6-Chloro-2-methylpyridin-3-ol is not available.
生化分析
Biochemical Properties
6-Chloro-2-methylpyridin-3-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes, which can affect various metabolic pathways. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This compound’s ability to interact with proteins and enzymes makes it a valuable tool in studying biochemical processes and developing therapeutic agents .
Cellular Effects
The effects of 6-Chloro-2-methylpyridin-3-ol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 6-Chloro-2-methylpyridin-3-ol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s interaction with enzymes often involves forming a complex that inhibits the enzyme’s activity, thereby modulating the biochemical pathways in which the enzyme is involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2-methylpyridin-3-ol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of 6-Chloro-2-methylpyridin-3-ol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition, without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These threshold effects are critical in determining the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
6-Chloro-2-methylpyridin-3-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 6-Chloro-2-methylpyridin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficiency of transport and distribution can influence the compound’s activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of 6-Chloro-2-methylpyridin-3-ol is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .
属性
IUPAC Name |
6-chloro-2-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-4-5(9)2-3-6(7)8-4/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUKVIWQEQZDPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

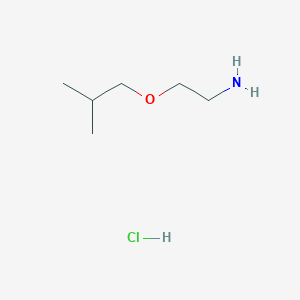
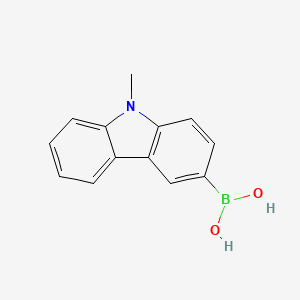
![Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1451522.png)
![3-{[(3-Fluorobenzyl)oxy]methyl}piperidine](/img/structure/B1451523.png)
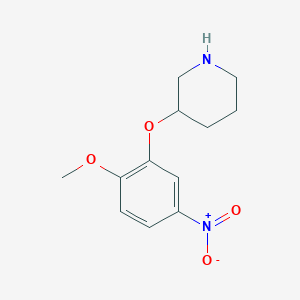
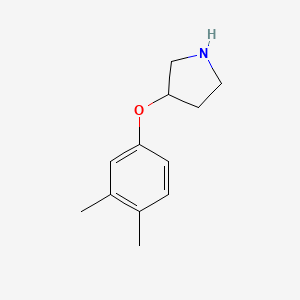
![1-Oxa-8-azaspiro[4.5]decan-3-ol](/img/structure/B1451528.png)

![3-[2-(4-Methylphenoxy)ethyl]piperidine](/img/structure/B1451534.png)

